
An In-depth Technical Guide to the Structure and
Reactivity of Methyl Benzenecarboximidate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl benzimidate

Cat. No.: B1267472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl benzenecarboximidate, a key member of the imidate family of organic compounds,

holds a significant position as a versatile intermediate in synthetic organic chemistry,

particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides

a comprehensive overview of the structure, reactivity, and synthesis of methyl

benzenecarboximidate. It delves into detailed experimental protocols for its preparation and

characteristic reactions, presents spectroscopic data for its identification, and explores its

reactivity profile with various nucleophiles. The information is curated to serve as a valuable

resource for researchers, scientists, and professionals engaged in drug development and other

areas of chemical synthesis.

Introduction
Methyl benzenecarboximidate, also known as methyl benzimidate, is an organic compound

with the chemical formula C₈H₉NO.[1] It belongs to the class of carboximidates, which are

esters of imidic acids. The structure features a methyl group attached to the oxygen atom and a

phenyl group attached to the carbon atom of the C=N double bond. This unique arrangement of

functional groups imparts a distinct reactivity profile, making it a valuable building block in the

synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its

utility is particularly pronounced in the pharmaceutical industry, where it serves as a precursor

for the synthesis of various drug candidates.[2][3]
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Molecular Structure and Physicochemical
Properties
The structural and physical properties of methyl benzenecarboximidate are fundamental to

understanding its chemical behavior.

Property Value Reference

Chemical Formula C₈H₉NO [1]

Molecular Weight 135.16 g/mol [1]

CAS Number 7471-86-5 [1]

Appearance Not available

Boiling Point Not available

Melting Point Not available

Solubility Soluble in organic solvents

Synthesis of Methyl Benzenecarboximidate
The primary and most efficient method for the synthesis of methyl benzenecarboximidate is the

Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.

The Pinner Reaction
The Pinner reaction is a cornerstone for the synthesis of imidates.[4] It proceeds via the

reaction of a nitrile (benzonitrile) with an alcohol (methanol) in the presence of a strong acid,

typically anhydrous hydrogen chloride.[5] The reaction first yields the methyl

benzenecarboximidate hydrochloride salt, often referred to as a "Pinner salt," which can then

be neutralized to afford the free base.

Reaction Scheme:
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Caption: General scheme of the Pinner reaction for the synthesis of methyl

benzenecarboximidate.

Experimental Protocol: Synthesis of Methyl Benzenecarboximidate Hydrochloride via the

Pinner Reaction[4][5]

Materials:

Benzonitrile

Anhydrous Methanol

Anhydrous Diethyl Ether

Anhydrous Hydrogen Chloride (gas)

Procedure:

A solution of benzonitrile (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried,

three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying

tube.

Anhydrous methanol (1.1 eq) is added to the solution.

The mixture is cooled to 0 °C in an ice bath.
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A stream of dry hydrogen chloride gas is bubbled through the solution with stirring.

The reaction mixture is allowed to stand at 0 °C. The methyl benzenecarboximidate

hydrochloride precipitates as a white solid.

The solid is collected by filtration, washed with anhydrous diethyl ether, and dried under

vacuum.

Yield Data:

Reactant
s

Catalyst Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Benzonitril

e,

Methanol

HCl (gas)
Diethyl

Ether
0 24 >90 [5]

Benzonitril

e,

Methanol

4N HCl in

CPME
CPME 0-5 48 86-91 [6]

Benzonitril

e,

Methanol

Trimethylsil

yl triflate
Acetonitrile

Room

Temp.
24 Moderate [7]

Spectroscopic Characterization
The identity and purity of methyl benzenecarboximidate can be confirmed using various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Hydrochloride Salt, D₂O):[8]
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.8-7.5 m 5H
Aromatic protons

(C₆H₅)

4.1 s 3H
Methoxy protons (-

OCH₃)

¹³C NMR (Predicted for Free Base):[9][10][11]

Chemical Shift (ppm) Assignment

~165 C=N

~130-128 Aromatic carbons

~53 -OCH₃

Infrared (IR) Spectroscopy
The IR spectrum of methyl benzenecarboximidate is expected to show characteristic

absorption bands for the C=N, C-O, and aromatic C-H bonds.

Wavenumber
(cm⁻¹)

Vibration Functional Group Reference

~1650 C=N stretch Imidate [12]

~1250 C-O stretch Ester-like [13]

~3050 C-H stretch Aromatic [12]

1600, 1480 C=C stretch Aromatic ring [12]

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of methyl benzenecarboximidate would be

expected to show a molecular ion peak and characteristic fragmentation patterns.
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Predicted Fragmentation:[14][15]

[C₆H₅C(OCH₃)=NH]⁺
M⁺ = 135

[C₆H₅C=O]⁺
m/z = 105- •NH₂

[C(OCH₃)=NH]⁺
m/z = 60

- •C₆H₅

[C₆H₅]⁺
m/z = 77

- CO
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Caption: Predicted major fragmentation pathways for methyl benzenecarboximidate in EI-MS.

Reactivity of Methyl Benzenecarboximidate
Methyl benzenecarboximidate exhibits a rich and versatile reactivity profile, making it a

valuable synthetic intermediate.

Hydrolysis
Imidates are susceptible to hydrolysis, which can be catalyzed by either acid or base, to yield

esters or amides. The rate of hydrolysis is dependent on the pH of the medium.[16][17][18]

Acid-catalyzed hydrolysis: Protonation of the nitrogen atom activates the imidate towards

nucleophilic attack by water, leading to the formation of an ester (methyl benzoate) and

ammonia.

Base-catalyzed hydrolysis: Under basic conditions, the imidate can hydrolyze to form a

carboxylate salt and an amine.

Hydrolysis Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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